molecular formula C8H4N2O5 B1294844 6-Nitro-1,2-benzoxazole-3-carboxylic acid CAS No. 28691-50-1

6-Nitro-1,2-benzoxazole-3-carboxylic acid

Cat. No. B1294844
CAS RN: 28691-50-1
M. Wt: 208.13 g/mol
InChI Key: ZLEFVQVMLIQEOU-UHFFFAOYSA-N
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Description

6-Nitro-1,2-benzoxazole-3-carboxylic acid is a chemical compound that belongs to the class of benzoxazole derivatives . It has a molecular weight of 208.13 .


Molecular Structure Analysis

The molecular formula of 6-Nitro-1,2-benzoxazole-3-carboxylic acid is C8H4N2O5 . The InChI code is 1S/C8H4N2O5/c11-8(12)7-5-2-1-4(10(13)14)3-6(5)15-9-7/h1-3H,(H,11,12) .


Physical And Chemical Properties Analysis

6-Nitro-1,2-benzoxazole-3-carboxylic acid is a solid . It has a boiling point of 484.4±25.0 °C at 760 mmHg . The vapor pressure is 0.0±1.3 mmHg at 25°C, and the enthalpy of vaporization is 79.0±3.0 kJ/mol .

Scientific Research Applications

Synthetic Chemistry and Material Science

  • Microwave-assisted Synthesis of Benzoxazoles Derivatives : This method increases diversity and accelerates research in modern chemistry. The synthesis of benzoxazole derivatives, including potentially 6-Nitro-1,2-benzoxazole-3-carboxylic acid, could benefit from microwave irradiation techniques for efficient and rapid synthesis. These derivatives have shown significant properties in material science and pharmaceutical chemistry, demonstrating a broad range of applications from dyestuff and polymer industries to agrochemicals and optical brighteners (Özil & Menteşe, 2020).

Biological and Pharmacological Applications

  • Antioxidant Activity Analysis : Benzoxazole derivatives, by extension, could be analyzed for their antioxidant properties using various analytical methods. This implies potential research applications in food engineering, medicine, and pharmacy, where understanding antioxidant activity is crucial (Munteanu & Apetrei, 2021).

Enzymatic and Chemical Transformations

  • Selective Catalytic Reduction of Aromatic Nitro Compounds : This process, relevant to 6-Nitro-1,2-benzoxazole-3-carboxylic acid, involves its potential reduction into aromatic amines, isocyanates, carbamates, and ureas using CO. Such transformations are of interest in both academic and industrial settings, highlighting the compound's significance in synthesizing a range of products (Tafesh & Weiguny, 1996).

Environmental and Wastewater Treatment

  • Use of Redox Mediators in Organic Pollutant Treatment : Benzoxazole derivatives could be implicated in the enzymatic remediation of organic pollutants. Their potential role in enhancing the efficiency of degradation processes indicates their significance in environmental science and engineering (Husain & Husain, 2007).

Safety And Hazards

The safety information available indicates that 6-Nitro-1,2-benzoxazole-3-carboxylic acid may be harmful by inhalation, in contact with skin, and if swallowed . It is classified with the signal word “Warning” and hazard statements H302, H312, H332 .

properties

IUPAC Name

6-nitro-1,2-benzoxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O5/c11-8(12)7-5-2-1-4(10(13)14)3-6(5)15-9-7/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEFVQVMLIQEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])ON=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275413
Record name 6-Nitro-1,2-benzoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitro-1,2-benzoxazole-3-carboxylic acid

CAS RN

28691-50-1
Record name 6-Nitro-1,2-benzoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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